Methyl 3,5-dichloro-2-methylphenylacetate
Description
Methyl 3,5-dichloro-2-methylphenylacetate is a chlorinated aromatic ester characterized by a phenylacetate backbone substituted with two chlorine atoms at the 3- and 5-positions and a methyl group at the 2-position. Chlorinated phenylacetates are commonly employed in agrochemicals, pharmaceuticals, and specialty chemicals due to their stability and bioactivity .
Properties
IUPAC Name |
methyl 2-(3,5-dichloro-2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6-7(4-10(13)14-2)3-8(11)5-9(6)12/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKIUWMFEZQXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Description
A highly effective method involves reacting the trichloromethyl-substituted phenyl ethane derivative with potassium hydroxide in methanol:
- The trichloro compound is mixed with potassium hydroxide (preferably containing 5–20% water) in methanol.
- The mixture is heated to reflux (typically 60–70 °C for methanol) for several hours (4–6 hours).
- After cooling, the reaction mixture is acidified with a mineral acid (e.g., sulfuric acid) and heated briefly to ensure complete esterification.
- The organic ester product is isolated by extraction and purified by distillation or chromatography.
Reaction Conditions and Yields
| Parameter | Typical Range/Value |
|---|---|
| Base | Potassium hydroxide (KOH) |
| Base amount | 5–20 moles per mole of trichloro compound |
| Solvent | Methanol (for methyl ester) |
| Water content in base | 5–20% (by weight relative to KOH) |
| Temperature | Reflux of methanol (~65–70 °C) |
| Reaction time | 4–6 hours |
| Acidification | Concentrated sulfuric acid, reflux 30–60 min |
| Purification | Vacuum distillation or chromatography |
| Typical purity | >90% by vapor phase chromatography |
| Yield | 70–95% (depending on scale and conditions) |
Example (Adapted from Patent EP0098058B1)
- 6.0 g of 1,1,1-trichloro-2-(3,5-dichloro-2-methylphenyl)ethane was reacted with 10.7 g of KOH in 70 ml methanol.
- Refluxed for 4.75 hours.
- Acidified with sulfuric acid and refluxed for an additional 45 minutes.
- Product isolated by extraction and purified by distillation.
- Resulted in methyl 3,5-dichloro-2-methylphenylacetate with ~92% purity and good yield.
Alternative Preparation via Halomethylphenylacetate Intermediates
Another approach involves:
- Starting from methyl 2-chloromethylphenylacetate or related halomethylphenylacetates.
- Reacting with nucleophiles such as potassium salts of substituted phenols or heterocycles in polar aprotic solvents (e.g., DMF).
- Heating the reaction mixture at 70–80 °C for several hours.
- Workup includes aqueous extraction, washing, and solvent removal to isolate the ester.
This method is more commonly used for preparing aryl- or heteroaryloxymethylphenylacetates but can be adapted for chlorinated phenylacetates.
Mechanistic Insights and Notes
- The reaction proceeds via hydrolysis of the trichloromethyl group to form a carboxylate intermediate, which under the reaction conditions esterifies with the alcohol solvent.
- The presence of water is crucial to facilitate hydrolysis but must be controlled to avoid side reactions.
- Post-acidification ensures conversion of any residual carboxylic acid to the ester, improving overall yield.
- High excess of base and alcohol solvent promotes complete conversion.
- The reaction temperature is optimized to balance reaction rate and product stability.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Starting material | 1,1,1-Trichloro-2-(3,5-dichloro-2-methylphenyl)ethane | Precursor for ester formation |
| Base | Potassium hydroxide (KOH), 5–20 molar excess | Hydrolysis and deprotonation |
| Solvent | Methanol (for methyl ester) | Reaction medium and esterifying agent |
| Water content | 5–20% relative to KOH | Facilitates hydrolysis |
| Temperature | Reflux (~65–70 °C) | Ensures reaction completion |
| Reaction time | 4–6 hours | Sufficient for conversion |
| Acidification | Concentrated sulfuric acid, reflux 30–60 min | Converts residual acid to ester |
| Isolation | Extraction, drying, vacuum distillation or chromatography | Purification of product |
| Yield | 70–95% | High yield of this compound |
| Purity | >90% (by vapor phase chromatography) | Suitable for further use or intermediates |
Research Findings and Industrial Relevance
- The single-step hydrolysis and esterification process from trichloromethyl precursors is industrially attractive due to its simplicity and high yields.
- The method avoids multi-step synthesis involving separate acid formation and esterification.
- The process is adaptable to various substituted phenylacetates, including halogenated and methylated derivatives.
- The product serves as an intermediate in the synthesis of herbicides and pharmaceuticals, highlighting its commercial importance.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-2-methylphenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide, and solvents like acetone or water.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Oxidation: 3,5-dichloro-2-methylphenylacetic acid.
Reduction: 3,5-dichloro-2-methylphenylmethanol.
Scientific Research Applications
Methyl 3,5-dichloro-2-methylphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3,5-dichloro-2-methylphenylacetate involves its interaction with specific molecular targets and pathways. The presence of chlorine atoms and the ester group allows it to participate in various biochemical reactions. For instance, it can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural features include:
- Chlorine atoms at positions 3 and 5 (electron-withdrawing groups).
- Methyl group at position 2 (electron-donating group).
- Methyl ester functional group.
Comparisons with analogous compounds (Table 1) highlight how substituent positions and functional groups influence properties:
Table 1: Structural and Physicochemical Comparisons
*Note: Data for this compound estimated based on structural analogs.
Key Differences and Trends
Substituent Effects on Reactivity: The 3,5-dichloro substitution pattern enhances electrophilic aromatic substitution resistance compared to monosubstituted analogs (e.g., Methyl phenylacetate) . The 2-methyl group may sterically hinder reactions at the ortho position, contrasting with compounds like Ethyl 3,5-dichloro-2-fluorophenylacetate, where a smaller fluorine atom allows greater reactivity .
Functional Group Variations :
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., ) generally exhibit higher hydrophobicity and slower hydrolysis rates than methyl esters, impacting their environmental persistence .

- Difluoromethoxy vs. Methyl Groups : The difluoromethoxy group (e.g., ) introduces strong electron-withdrawing effects, increasing acidity of adjacent protons compared to the methyl group in the target compound.
Molecular Weight and Applications: Higher molecular weight correlates with increased bioactivity in agrochemicals.
Agrochemical Potential
Chlorinated phenylacetates are precursors for herbicides and insecticides. For instance, triflusulfuron methyl ester (a triazine-linked phenylacetate) is a sulfonylurea herbicide . The target compound’s dichloro and methyl substituents may enhance binding to enzymatic targets in weeds or pests.
Biological Activity
Methyl 3,5-dichloro-2-methylphenylacetate is a compound of significant interest in the fields of chemistry and biology due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester compound characterized by the presence of chlorine substituents on the aromatic ring and a methyl group adjacent to the ester functional group. The molecular formula is , and its structure can be represented as follows:
The chlorine atoms enhance the compound's reactivity and influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various biochemical reactions. The chlorine atoms can participate in nucleophilic substitution reactions, while the ester group may undergo hydrolysis to release the corresponding acid, which can further interact with biological systems.
Key Mechanisms:
- Electrophilic Substitution: The compound can form adducts with nucleophiles, altering biological pathways.
- Enzyme Interaction: It may inhibit or activate specific enzymes due to its structural features, particularly in metabolic pathways.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition: It has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. For instance, it can impede the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
Antimicrobial Studies
A study investigating the antimicrobial properties of this compound revealed that it exhibited significant inhibitory effects against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate a promising potential for this compound as an antimicrobial agent.
Enzyme Inhibition Studies
In another research study focused on enzyme inhibition, this compound was tested against various drug-metabolizing enzymes. The results showed that at concentrations above 10 µM, the compound significantly inhibited cytochrome P450 3A4 activity by approximately 70%, suggesting its potential role as a modulator of drug metabolism.
Q & A
Basic Synthesis: What is the optimal methodology for synthesizing Methyl 3,5-dichloro-2-methylphenylacetate?
Answer:
The compound can be synthesized via esterification of 3,5-dichloro-2-methylphenylacetic acid with methanol under acid catalysis (e.g., concentrated H₂SO₄ or HCl). Key steps include:
- Refluxing the acid with excess methanol and catalyst for 6–12 hours.
- Neutralization with aqueous NaHCO₃, followed by extraction using ethyl acetate or dichloromethane.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester.
Validation by ¹H/¹³C NMR and GC-MS ensures purity (>95%) .
Advanced Synthesis: How can regioselectivity challenges in chlorination be addressed during precursor synthesis?
Answer:
Regioselective chlorination of the phenyl ring requires strategic directing groups. For example:
- Introducing nitro (-NO₂) or methoxy (-OCH₃) groups at specific positions to direct electrophilic chlorination (e.g., using Cl₂/FeCl₃).
- Protecting the methyl group during chlorination to prevent side reactions.
Post-chlorination, reduction of nitro groups (if used) and deprotection yield the desired intermediate. Computational modeling (DFT) aids in predicting substituent effects on reactivity .
Basic Characterization: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR: Identifies aromatic protons (δ 6.8–7.5 ppm), methyl ester (δ 3.6–3.8 ppm), and chloro/methyl substituents.
- GC-MS/EI: Confirms molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of -OCH₃ or Cl⁻).
- FT-IR: Validates ester carbonyl (C=O stretch at ~1740 cm⁻¹) and C-Cl bonds (550–750 cm⁻¹).
Cross-referencing with databases (e.g., NIST Chemistry WebBook) ensures accuracy .
Advanced Characterization: How can X-ray crystallography resolve ambiguities in molecular conformation?
Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides:
- Absolute configuration determination via Flack parameter.
- Bond lengths/angles for steric/electronic analysis of chloro and methyl substituents.
- Hydrogen bonding networks (C=O⋯H interactions) using graph-set analysis .
Data Contradiction: How to resolve discrepancies between experimental and computational spectral data?
Answer:
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra and compare with experimental results.
- Adjust computational parameters (solvent models, basis sets) to match experimental conditions.
- Validate using hybrid methods (e.g., QM/MM) for large systems. Discrepancies often arise from solvent effects or crystal packing forces .
Advanced Crystallography: What intermolecular interactions dominate the crystal packing of this compound?
Answer:
Graph-set analysis (R₂²(8) motifs) reveals:
- C=O⋯H-C hydrogen bonds between ester groups.
- Cl⋯Cl van der Waals interactions (3.5–3.7 Å).
- π-π stacking of aromatic rings (centroid distances ~3.8 Å).
These interactions influence melting point, solubility, and stability .
Analytical Detection: What methods are suitable for trace-level quantification in complex matrices?
Answer:
- LC-MS/MS (MRM mode): Ionization via ESI(+) with m/z transitions specific to the molecular ion.
- SPE cleanup: Reverse-phase cartridges (C18) to remove matrix interferents.
- Validation: Linearity (R² >0.99), LOD/LOQ (<1 ppb), and recovery studies (spiked samples). Reference standards (e.g., NIST-certified) ensure accuracy .
Toxicity Profiling: What assays are recommended for preliminary ecotoxicological assessment?
Answer:
- Microtox® assay: Measures luminescence inhibition in Aliivibrio fischeri (EC₅₀ values).
- Daphnia magna acute toxicity: 48-hour LC₅₀ tests under OECD guidelines.
- QSAR modeling: Predicts bioaccumulation and persistence using EPI Suite™. Chlorinated analogs (e.g., chloroxylenol) serve as benchmarks .
Computational Modeling: How to predict reactivity in nucleophilic acyl substitution reactions?
Answer:
- DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites.
- MD simulations: Solvent effects (e.g., methanol vs. DMF) on transition-state energy.
- NBO analysis: Quantifies charge distribution at carbonyl carbons. Results guide solvent/catalyst selection for derivatization .
Solubility Optimization: What strategies improve aqueous solubility for biological assays?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

